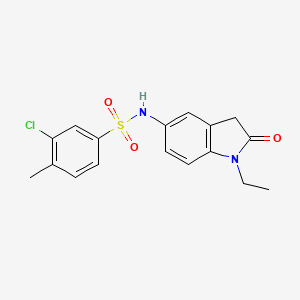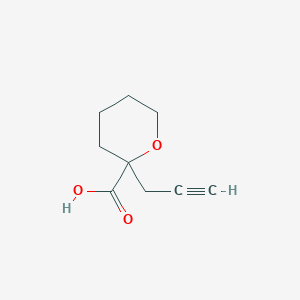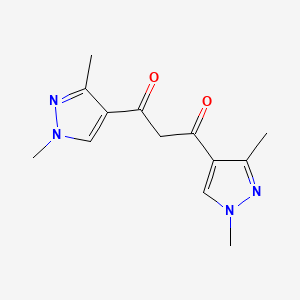
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a heterocyclic compound that features two pyrazole rings attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diketone precursor under basic conditions. For example, the reaction of 1,3-dimethyl-1H-pyrazole with acetylacetone in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Coordination Reactions: It can form complexes with metal ions such as yttrium, lanthanum, and neodymium
Substitution Reactions: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as LaCl3, YCl3, or NdCl3 in the presence of a base and a coordinating ligand like 1,10-phenanthroline
Substitution Reactions: Can involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
Coordination Complexes: Formation of metal-ligand complexes such as [La(L)3(Phen)] and [Y(L)3(Phen)].
Substituted Pyrazoles: Depending on the substituents introduced during the substitution reactions.
Scientific Research Applications
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has several scientific research applications:
Coordination Chemistry: Used as a ligand to form complexes with various metal ions, which can be studied for their structural and photophysical properties
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione largely depends on its role as a ligand in coordination complexes. It can coordinate with metal ions through the nitrogen atoms of the pyrazole rings, forming stable complexes. These complexes can exhibit various properties such as luminescence, which can be attributed to the energy transfer processes between the ligand and the metal ion .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione: Lacks the methyl groups on the pyrazole rings.
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)propane-1,3-dione: Similar structure but with different substitution pattern on the pyrazole rings.
Uniqueness
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the presence of two 1,3-dimethyl-1H-pyrazole rings, which can enhance its coordination ability and influence the properties of the resulting complexes. This makes it a valuable ligand in the study of coordination chemistry and the development of new materials .
Properties
IUPAC Name |
1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXBRZDNDKQNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B2394558.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)
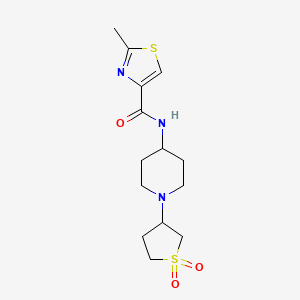
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
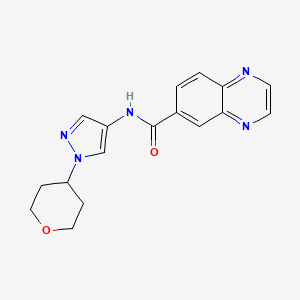
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)
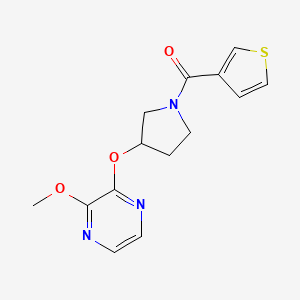
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)
